N-(4-ethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide
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Overview
Description
N-(4-ethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidinylsulfanyl group attached to an acetamide backbone, with an ethylphenyl substituent. Its distinct molecular configuration allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide typically involves the reaction of 4-ethylphenylamine with 2-chloropyrimidine-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidinylsulfanyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
N-(4-ethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential in treating diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrimidinylsulfanyl group can form hydrogen bonds and other non-covalent interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide
- N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide
- N-(4-bromophenyl)-2-(2-pyrimidinylsulfanyl)acetamide
Uniqueness
N-(4-ethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This subtle structural difference can lead to variations in its interaction with molecular targets, making it distinct from its analogs.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-2-11-4-6-12(7-5-11)17-13(18)10-19-14-15-8-3-9-16-14/h3-9H,2,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOWTRXARHWMQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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